molecular formula C9H9ClN4O4 B2830909 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol CAS No. 372975-34-3

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol

Cat. No.: B2830909
CAS No.: 372975-34-3
M. Wt: 272.65
InChI Key: MEDGYQJLQCPHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a chemical compound known for its applications in fluorescence and colorimetric analysis. It is a derivative of benzoxadiazole, a class of compounds widely used in various scientific fields due to their unique chemical properties.

Preparation Methods

The synthesis of 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol typically involves the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with 3-aminopropanol under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is widely used in scientific research due to its fluorescent properties. It is employed in:

    Chemistry: As a fluorescent probe for detecting various analytes in chromatographic analysis.

    Biology: In the labeling of biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: For the development of diagnostic assays and imaging agents.

    Industry: In the production of fluorescent dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its ability to fluoresce upon excitation with light. The benzoxadiazole moiety is responsible for the fluorescence, which can be enhanced or quenched depending on the chemical environment. This property makes it useful for detecting and quantifying various substances in complex mixtures .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O4/c10-5-4-6(11-2-1-3-15)9(14(16)17)8-7(5)12-18-13-8/h4,11,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDGYQJLQCPHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1NCCCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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